![molecular formula C18H19ClN2O4S B2968904 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-37-5](/img/structure/B2968904.png)
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated various methodologies for synthesizing heteroaromatic compounds, including pyrazoles, which are prepared from precursors like methyl phenyl sulfone. These methods are pivotal for producing pharmaceutically important heteroaromatics, offering a foundational approach for creating compounds with potential therapeutic applications (Yokoyama, Tsuji, & Imamoto, 1984). Additionally, the crystal structure of tetrazole derivatives provides insights into the molecular orientation and interaction within the cyclooxygenase-2 enzyme, facilitating the design of COX-2 inhibitors (Al-Hourani et al., 2015).
Pharmaceutical Applications
The annular tautomerism of NH-pyrazoles, as determined by X-ray crystallography and NMR spectroscopy, suggests their potential in developing pharmaceuticals by understanding the structural dynamics and tautomerism in drug design (Cornago et al., 2009). Moreover, the synthesis of isostructural thiazoles and their structural determination highlight the significance of structural analysis in drug discovery, aiding the development of compounds with enhanced therapeutic efficacy (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anticancer Activities
Novel pyrazoles and pyrazolopyrimidines have been evaluated for their antimicrobial and anticancer activities, revealing that specific compounds exhibit higher activity compared to established drugs. This research underscores the therapeutic potential of pyrazole derivatives in treating various microbial infections and cancers (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, the antimicrobial evaluation of pyrazolopyrimidines incorporated with sulfonyl groups suggests that these compounds could serve as effective agents against bacterial and fungal pathogens, indicating their potential in antimicrobial therapy (Alsaedi, Farghaly, & Shaaban, 2019).
Antioxidant and Free-Radical Scavenging Activities
Research on substituted pyrazoles has revealed their antioxidant and free-radical scavenging activities, which are crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases. These activities highlight the potential of pyrazole derivatives in creating antioxidant therapies (Hamada & Abdo, 2015).
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-24-17-9-8-12(10-18(17)25-2)15-11-16(21(20-15)26(3,22)23)13-6-4-5-7-14(13)19/h4-10,16H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWDBGASXKJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole |
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